

# A Technical Guide to Phase Transitions in Molybdenum Disulfide

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This in-depth technical guide provides a comprehensive overview of the core principles governing phase transitions in **molybdenum disulfide** ( $\text{MoS}_2$ ). A material of significant interest in diverse fields,  $\text{MoS}_2$ 's ability to transition between its semiconducting (2H) and metallic (1T and 1T') phases opens up a plethora of opportunities for advanced applications, including in the realm of drug development and biosensing. This document details the mechanisms, influential factors, and experimental protocols related to these phase transitions, presenting quantitative data in a structured format and visualizing key processes for enhanced understanding.

## Fundamentals of $\text{MoS}_2$ Phases

**Molybdenum disulfide** is a transition metal dichalcogenide that primarily exists in two distinct phases: the thermodynamically stable 2H phase and the metastable 1T and 1T' phases.

- **2H Phase:** This is the naturally occurring and most stable form of  $\text{MoS}_2$ . It possesses a hexagonal crystal structure with trigonal prismatic coordination. The "2H" designation indicates a hexagonal symmetry with two layers per unit cell. A key characteristic of the 2H phase is its semiconducting nature, with a layer-dependent bandgap.
- **1T and 1T' Phases:** The 1T phase exhibits an octahedral coordination and metallic properties. The "1T" signifies a tetragonal symmetry with one layer per unit cell. The pristine

1T phase is often unstable and can distort into the 1T' phase, which is a distorted octahedral structure. Both the 1T and 1T' phases are metallic and offer high electrical conductivity.

The transition from the semiconducting 2H phase to the metallic 1T or 1T' phase is a subject of intense research as it allows for the tuning of MoS<sub>2</sub>'s electronic properties, making it a versatile material for various applications.

## Mechanisms of Phase Transition

The transformation from the 2H to the 1T/1T' phase is a complex process involving structural rearrangements within the MoS<sub>2</sub> lattice. The primary mechanisms involve the movement of sulfur atoms.

The nucleation of the 1T phase within the 2H matrix is a critical step and is often initiated at defect sites, such as sulfur vacancies, or at the edges of the MoS<sub>2</sub> nanosheets.<sup>[1][2]</sup> The presence of sulfur vacancies dramatically facilitates the nucleation and propagation of the 1T phase by lowering the kinetic barrier.<sup>[2]</sup> The transition can proceed through the gliding, rotational, or translational movements of the top layer of sulfur atoms relative to the molybdenum layer.<sup>[3]</sup>

## Quantitative Data on MoS<sub>2</sub> Phase Transitions

The following tables summarize key quantitative data related to the structural and electronic properties of MoS<sub>2</sub> phases and the energetics of their transitions.

Property	2H Phase	1T Phase	1T' Phase
Crystal Structure	Hexagonal	Octahedral	Distorted Octahedral
Coordination	Trigonal Prismatic	Octahedral	Distorted Octahedral
Electronic Property	Semiconducting	Metallic	Metallic
Bandgap (Monolayer)	~1.8 eV (Direct)	0 eV	0 eV
Interlayer Spacing	~0.64 nm	~0.94 nm	-

Table 1: Comparison of the Properties of 2H, 1T, and 1T' MoS<sub>2</sub> Phases.<sup>[4]</sup>

Condition	Energy Barrier (eV/atom)	Transition Temperature (°C)
Nucleation on Perfect Basal Plane	High	-
Nucleation with Sulfur Vacancies	0.66 - 0.77	-
Electron Beam Induced	-	400 - 700

Table 2: Energetics and Conditions for the 2H to 1T Phase Transition.[\[1\]](#)[\[2\]](#)

## Experimental Protocols for Inducing Phase Transitions

Several methods have been developed to induce the 2H to 1T/1T' phase transition in MoS<sub>2</sub>. Below are detailed protocols for some of the key techniques.

### Chemical Exfoliation via Lithium Intercalation

This is one of the most common methods for producing large quantities of 1T-phase MoS<sub>2</sub>.

Materials:

- Bulk 2H-MoS<sub>2</sub> powder
- n-butyllithium (n-BuLi) solution (e.g., 1.6 M in hexane)
- Anhydrous hexane
- Deionized water
- Centrifuge
- Sonication bath

Protocol:

- Suspend bulk 2H-MoS<sub>2</sub> powder in anhydrous hexane.
- Add n-BuLi solution to the MoS<sub>2</sub> suspension under an inert atmosphere (e.g., argon). The molar ratio of n-BuLi to MoS<sub>2</sub> is a critical parameter to control the extent of intercalation.
- Stir the mixture at room temperature for a period ranging from several hours to a few days. The reaction time influences the degree of lithiation and subsequent phase conversion.
- After the reaction, centrifuge the mixture to collect the lithiated MoS<sub>2</sub> (LixMoS<sub>2</sub>).
- Wash the LixMoS<sub>2</sub> product with anhydrous hexane multiple times to remove excess n-BuLi and byproducts.
- To exfoliate and induce the phase transition, the LixMoS<sub>2</sub> powder is carefully exposed to deionized water. The reaction with water leads to the evolution of hydrogen gas and the exfoliation of the layers into single or few-layered 1T-MoS<sub>2</sub> nanosheets.
- Alternatively, sonication of the LixMoS<sub>2</sub> in a solvent like water or ethanol can aid in the exfoliation process.<sup>[5]</sup>
- Collect the exfoliated 1T-MoS<sub>2</sub> nanosheets by centrifugation and wash with deionized water and ethanol.

## Chemical Vapor Deposition (CVD)

CVD allows for the growth of large-area, high-quality MoS<sub>2</sub> films with controlled phases.

Materials:

- Molybdenum trioxide (MoO<sub>3</sub>) or molybdenum dioxide (MoO<sub>2</sub>) powder
- Sulfur (S) powder
- A substrate (e.g., Si/SiO<sub>2</sub>, sapphire)
- A tube furnace with a quartz tube
- Carrier gas (e.g., Argon)

#### Protocol:

- Place the substrate in the center of the quartz tube in the furnace.
- Position a crucible containing  $\text{MoO}_3$  or  $\text{MoO}_2$  powder upstream from the substrate in the hot zone of the furnace.
- Place a crucible with sulfur powder further upstream in a lower temperature zone.
- Purge the quartz tube with a carrier gas (e.g., Argon) to remove any oxygen.
- Heat the furnace to the desired growth temperature, typically in the range of 650-850°C for the Mo precursor and a lower temperature for the sulfur precursor to control its vapor pressure.[\[6\]](#)[\[7\]](#)
- The temperature ramp profile and the flow rate of the carrier gas are critical parameters that influence the morphology and phase of the grown  $\text{MoS}_2$ .[\[8\]](#)
- By carefully controlling the growth parameters, including precursor ratio and temperature, it is possible to grow either pure 2H phase or mixed 1T/2H phase  $\text{MoS}_2$ .[\[9\]](#)

## Strain Engineering

Applying mechanical strain to 2H- $\text{MoS}_2$  can induce a phase transition to the metallic state.

#### Materials:

- Exfoliated or CVD-grown 2H- $\text{MoS}_2$  on a flexible substrate (e.g., polydimethylsiloxane - PDMS)
- A mechanical bending apparatus

#### Protocol:

- Transfer a thin flake of 2H- $\text{MoS}_2$  onto a flexible substrate.
- Mount the flexible substrate in a mechanical bending apparatus that allows for the application of controlled tensile or compressive strain.

- Apply a gradual strain to the MoS<sub>2</sub> flake. The amount of strain can be controlled by the degree of bending of the substrate.
- Monitor the phase transition in-situ using characterization techniques like Raman spectroscopy or photoluminescence. A strain of around 0.85% has been shown to induce a significant bandgap change.[\[10\]](#)[\[11\]](#)

## Electron Beam Irradiation

A focused electron beam can be used to locally induce the 2H to 1T phase transition.

Materials:

- A transmission electron microscope (TEM) with in-situ heating capabilities
- A TEM grid with suspended MoS<sub>2</sub> flakes

Protocol:

- Prepare a TEM sample with single or few-layer MoS<sub>2</sub> flakes suspended over holes in a TEM grid.
- Place the sample in a TEM with an in-situ heating holder.
- Heat the sample to a temperature between 400 and 700°C in a high vacuum environment.[\[1\]](#)[\[12\]](#)
- Focus a high-dose electron beam on a specific area of the MoS<sub>2</sub> flake. The electron beam provides the energy required to overcome the activation barrier for the phase transition.
- The size of the 1T phase domain can be controlled by the electron beam dose and exposure time.[\[1\]](#)

## Characterization of MoS<sub>2</sub> Phases

Distinguishing between the 2H and 1T/1T' phases of MoS<sub>2</sub> is crucial for both fundamental research and application development. The following are key characterization techniques:

## Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for identifying the phase of MoS<sub>2</sub>.

Protocol:

- Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 532 nm).
- Focus the laser onto the MoS<sub>2</sub> sample.
- Acquire the Raman spectrum.
- Analyze the characteristic peaks:
  - 2H-MoS<sub>2</sub>: Exhibits two prominent peaks: the in-plane E<sub>1</sub>g mode (~383 cm<sup>-1</sup>) and the out-of-plane A<sub>1</sub>g mode (~407 cm<sup>-1</sup>). The frequency difference between these two peaks is sensitive to the number of layers.[\[13\]](#)[\[14\]](#)
  - 1T-MoS<sub>2</sub>: Shows additional characteristic peaks, often labeled as J<sub>1</sub>, J<sub>2</sub>, and J<sub>3</sub>, at lower frequencies (e.g., ~150, 226, and 333 cm<sup>-1</sup>).[\[15\]](#)

## X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the chemical state and elemental composition, allowing for phase identification.

Protocol:

- Place the MoS<sub>2</sub> sample in the ultra-high vacuum chamber of an XPS system.
- Irradiate the sample with X-rays to eject core-level electrons.
- Analyze the kinetic energy of the emitted electrons.
- Deconvolute the Mo 3d and S 2p core level spectra:
  - 2H-MoS<sub>2</sub>: The Mo 3d<sub>5/2</sub> and 3d<sub>3/2</sub> peaks are typically located at binding energies of approximately 229.8 eV and 232.4 eV, respectively.[\[16\]](#)

- 1T-MoS<sub>2</sub>: The Mo 3d peaks are shifted to lower binding energies, with the Mo 3d<sub>5/2</sub> and 3d<sub>3/2</sub> peaks appearing at around 228.9 eV and 231.9 eV, respectively.[\[16\]](#)[\[17\]](#)[\[18\]](#)

## Transmission Electron Microscopy (TEM)

TEM allows for direct visualization of the atomic structure, providing unambiguous phase identification.

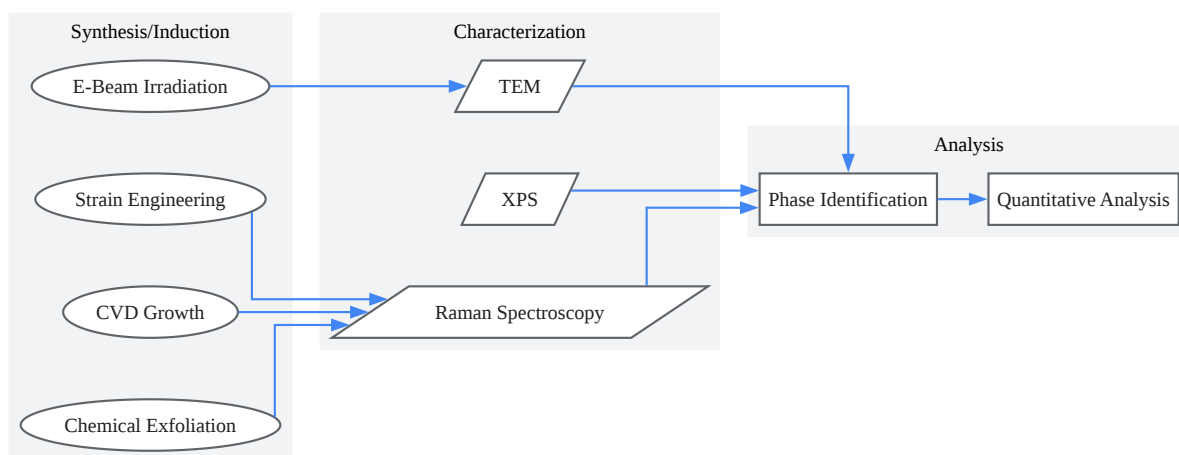
Protocol:

- Prepare a TEM-ready sample of MoS<sub>2</sub> (e.g., suspended on a TEM grid).
- Use a high-resolution TEM (HRTEM) to obtain atomic-resolution images of the MoS<sub>2</sub> lattice.  
[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Analyze the atomic arrangement:
  - 2H-MoS<sub>2</sub>: Shows a hexagonal arrangement of atoms.
  - 1T-MoS<sub>2</sub>: Exhibits a different atomic arrangement corresponding to the octahedral coordination.
- Selected Area Electron Diffraction (SAED) can also be used to determine the crystal structure and phase.[\[22\]](#)

## Visualizing Phase Transition Workflows and Relationships

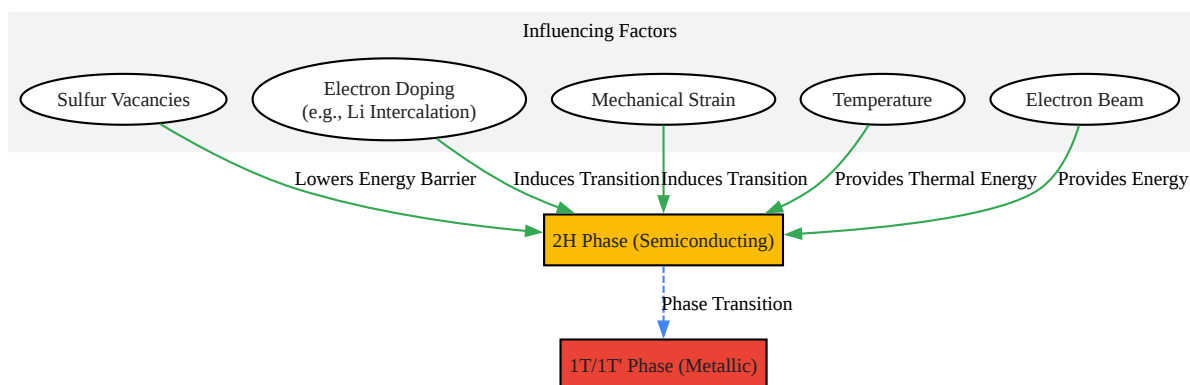
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the study of MoS<sub>2</sub> phase transitions.





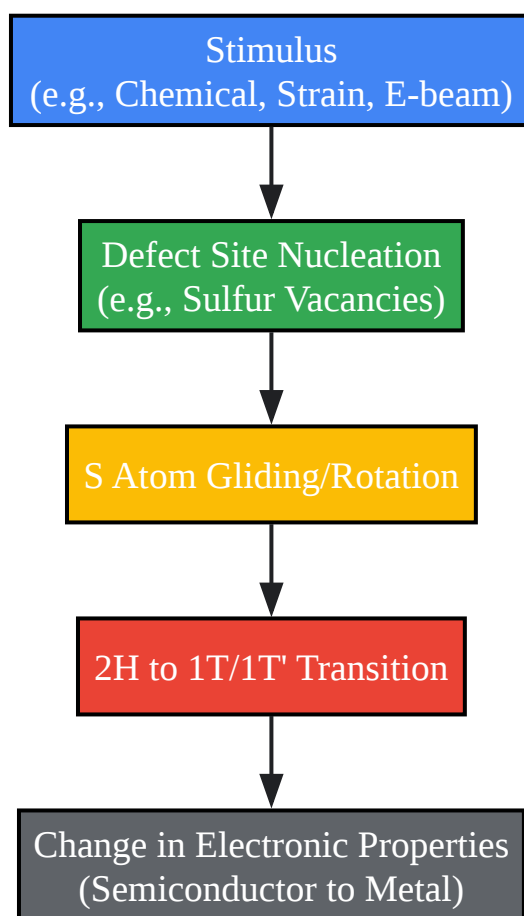
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Experimental workflow for inducing and characterizing MoS<sub>2</sub> phase transitions.



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Factors influencing the 2H to 1T/1T' phase transition in MoS<sub>2</sub>.



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Logical pathway of the stimulus-induced phase transition in MoS<sub>2</sub>.

## Conclusion

The ability to control the phase transition of **molybdenum disulfide** from its semiconducting 2H state to its metallic 1T/1T' state is a powerful tool for tailoring its properties for specific applications. This guide has provided a detailed overview of the fundamental aspects of these phase transitions, including the underlying mechanisms, quantitative data, experimental protocols for inducing the transition, and methods for characterization. For researchers, scientists, and professionals in drug development, understanding and harnessing these phase transitions can lead to the development of novel biosensors, drug delivery systems, and other advanced biomedical technologies. The continued exploration of MoS<sub>2</sub>'s phase engineering promises to unlock even more of its potential in the future.

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